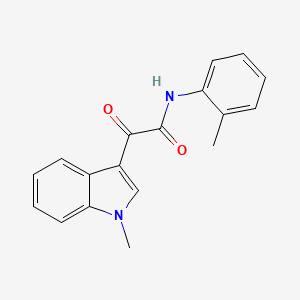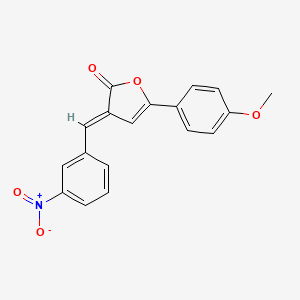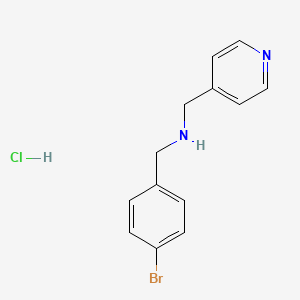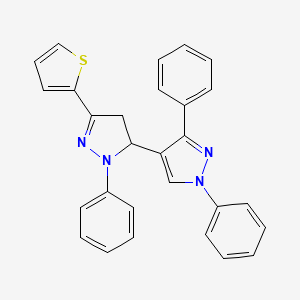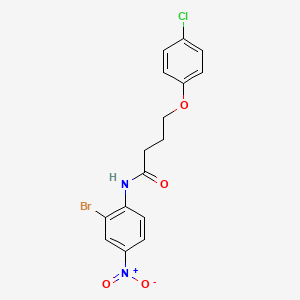
N-(2-bromo-4-nitrophenyl)-4-(4-chlorophenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4-nitrophenyl)-4-(4-chlorophenoxy)butanamide, also known as BNPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a selective blocker of the TRPM8 ion channel, which is involved in the perception of cold temperatures.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4-nitrophenyl)-4-(4-chlorophenoxy)butanamide has several potential applications in scientific research. It has been used as a tool compound to study the TRPM8 ion channel and its role in cold sensation. This compound has also been used to investigate the role of TRPM8 in various physiological processes such as thermoregulation, pain sensation, and cancer progression. Additionally, this compound has been used to study the interaction of TRPM8 with other ion channels and receptors.
Wirkmechanismus
N-(2-bromo-4-nitrophenyl)-4-(4-chlorophenoxy)butanamide selectively blocks the TRPM8 ion channel, which is involved in the perception of cold temperatures. TRPM8 is a non-selective cation channel that is activated by cold temperatures, menthol, and other cooling agents. When TRPM8 is activated, it allows the influx of calcium ions into the cell, which leads to various physiological responses such as cold sensation, pain sensation, and thermoregulation. This compound binds to a specific site on the TRPM8 channel and prevents its activation by cold temperatures and other cooling agents.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to block the cold-induced activation of TRPM8 in various cell types. This compound has also been shown to inhibit the proliferation and migration of cancer cells that express TRPM8. Additionally, this compound has been shown to reduce the sensitivity to cold temperatures and alleviate cold-induced pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-bromo-4-nitrophenyl)-4-(4-chlorophenoxy)butanamide in lab experiments is its selectivity for the TRPM8 ion channel. This allows researchers to specifically study the role of TRPM8 in various physiological processes without affecting other ion channels or receptors. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the use of N-(2-bromo-4-nitrophenyl)-4-(4-chlorophenoxy)butanamide in scientific research. One direction is the development of more potent and selective TRPM8 blockers for use in clinical applications. Another direction is the investigation of the role of TRPM8 in various disease states such as cancer, chronic pain, and neurological disorders. Additionally, the interaction of TRPM8 with other ion channels and receptors should be further studied to better understand its physiological and pathological functions.
Synthesemethoden
The synthesis of N-(2-bromo-4-nitrophenyl)-4-(4-chlorophenoxy)butanamide involves a series of chemical reactions. The starting material for the synthesis is 2-bromo-4-nitroaniline, which is reacted with 4-chlorophenoxybutyric acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the intermediate amide. This intermediate is then reacted with thionyl chloride to form the acid chloride, which is subsequently reacted with 4-chlorophenol in the presence of a base such as triethylamine to form the final product this compound.
Eigenschaften
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-4-(4-chlorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O4/c17-14-10-12(20(22)23)5-8-15(14)19-16(21)2-1-9-24-13-6-3-11(18)4-7-13/h3-8,10H,1-2,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLIHSMVNHUFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isobutyl(methyl)amine](/img/structure/B5189785.png)
![2-(3,5-di-tert-butylphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B5189786.png)
![2-(2,4-dichlorophenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5189793.png)
![benzyl 2-{[(4-bromo-2-methylphenyl)amino]carbonyl}-4-hydroxy-1-pyrrolidinecarboxylate](/img/structure/B5189801.png)
![N-(2-ethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5189810.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5189817.png)

![N-[2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine](/img/structure/B5189832.png)
![4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1-phthalazinamine](/img/structure/B5189858.png)
![7-[(4-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one](/img/structure/B5189867.png)
